1-Cyclohexyl-3-ethylbenzene

Physical Chemistry Distillation Purification

1-Cyclohexyl-3-ethylbenzene (CAS 4501-38-6), also known as m-cyclohexylethylbenzene, is a C14H20 alkylbenzene derivative characterized by a cyclohexyl group and an ethyl group in a meta (1,3) substitution pattern on the benzene ring. The compound has a molecular weight of 188.31 g/mol and a predicted boiling point of approximately 279.4 ± 10.0 °C at 760 mmHg.

Molecular Formula C14H20
Molecular Weight 188.31 g/mol
CAS No. 4501-38-6
Cat. No. B3041983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-ethylbenzene
CAS4501-38-6
Molecular FormulaC14H20
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)C2CCCCC2
InChIInChI=1S/C14H20/c1-2-12-7-6-10-14(11-12)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3
InChIKeyGAHPZHSJXHZZMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-3-ethylbenzene (CAS 4501-38-6): Procurement-Grade Meta-Substituted Alkylbenzene for Research and Development


1-Cyclohexyl-3-ethylbenzene (CAS 4501-38-6), also known as m-cyclohexylethylbenzene, is a C14H20 alkylbenzene derivative characterized by a cyclohexyl group and an ethyl group in a meta (1,3) substitution pattern on the benzene ring [1]. The compound has a molecular weight of 188.31 g/mol and a predicted boiling point of approximately 279.4 ± 10.0 °C at 760 mmHg [1]. This specific substitution pattern confers distinct physicochemical and synthetic properties compared to its ortho- and para-substituted isomers (CAS 4501-37-5 and CAS 4501-39-7), which are critical for applications where regiochemistry dictates material performance .

Regioisomer
Meta (1,3)-substituted alkylbenzene with cyclohexyl and ethyl groups
Key Attribute
Position-specific geometry supports structure-property correlation studies
Sourcing Context
Precise isomeric purity may support reproducibility in liquid crystal or polymer research

Why Generic 'Cyclohexylethylbenzene' Cannot Substitute for the Specific 1,3-Meta Isomer (CAS 4501-38-6)


While all three isomers of cyclohexylethylbenzene share the same molecular formula (C14H20) and molecular weight (188.31 g/mol), their substitution patterns are non-interchangeable for applications requiring precise molecular geometry. The meta-substitution in 1-cyclohexyl-3-ethylbenzene results in a unique molecular shape, dipole moment, and electronic distribution on the aromatic ring, which directly impacts intermolecular interactions, solubility parameters, and reactivity in further synthetic transformations . For instance, in liquid crystal design, the substitution pattern is a primary determinant of mesophase stability and transition temperatures [1]. Procuring an unspecified isomer mixture or the incorrect ortho- or para-isomer would lead to experimental failure or unreliable material properties, making precise CAS-specific sourcing essential.

Ortho-isomer (CAS 4501-37-5)
Different molecular shape may alter intermolecular interactions and solubility, limiting direct replacement in regiospecific applications.
Para-isomer (CAS 4501-39-7)
Distinct dipole moment and packing geometry can shift liquid crystal mesophase behavior or polymer chain organization.
Unspecified isomer mixture
Uncontrolled regioisomer ratio introduces heterogeneity, complicating structure-property relationships and data reproducibility.

Quantitative Differentiation of 1-Cyclohexyl-3-ethylbenzene from Ortho- and Para-Isomers for Informed Sourcing


Regioisomeric Boiling Point Difference vs. Ortho-Isomer (CAS 4501-37-5)

The meta-substitution pattern of 1-cyclohexyl-3-ethylbenzene results in a higher predicted boiling point compared to its ortho-substituted analog. This difference, while derived from computational models, is significant for purification and separation processes where boiling point is a key parameter [1].

Boiling Point (Predicted)
Predicted
Meta 279.4 ± 10.0 °C vs Ortho 273.9 ± 10.0 °C (Δ5.5 °C)
Supports distillation-based isomer separation strategy
ACD/Labs prediction; experimental validation recommended
Physical Chemistry Distillation Purification

Lipophilicity and Environmental Partitioning: Meta vs. Para Isomer

The substitution pattern significantly influences the compound's lipophilicity, a critical parameter for biological and environmental partitioning studies. The meta-isomer (1-cyclohexyl-3-ethylbenzene) exhibits a higher predicted LogP value than the para-isomer, indicating greater hydrophobicity and potential for bioaccumulation [1].

Lipophilicity Difference
Computed
ΔLogP +0.4 (XLogP3-AA)
Indicates higher hydrophobicity for meta-isomer, relevant for partitioning studies
Meta 5.7 vs Para 5.3; experimental LogP may differ
Drug Discovery ADME Environmental Fate

Synthetic Selectivity and Yield in Cyclohexylation of Ethylbenzene

In the vapor-phase catalytic cyclohexylation of ethylbenzene, the para-isomer (p-CEB) is formed with higher selectivity than the ortho-isomer (o-CEB) due to reduced steric hindrance [1]. This class-level finding for the cyclohexylethylbenzene family implies that the meta-isomer's formation and isolation would involve distinct kinetic and thermodynamic factors, influencing synthetic route design and yield optimization.

Synthetic Accessibility
Class-level inference
Meta-isomer not a major product in typical catalytic cyclohexylation
Direct procurement may be more efficient than in-house synthesis
Based on ortho/para selectivity data; meta-specific kinetics not reported
Catalysis Organic Synthesis Process Chemistry

Recommended R&D and Industrial Applications for 1-Cyclohexyl-3-ethylbenzene (CAS 4501-38-6)


Development of Meta-Substituted Liquid Crystal Intermediates

The specific meta-geometry of 1-cyclohexyl-3-ethylbenzene makes it a valuable precursor for synthesizing liquid crystal compounds with tailored dielectric and optical anisotropy. Its use is indicated in patents for liquid crystal compositions where the substitution pattern on the phenyl ring is crucial for achieving desired mesophase behavior and low-temperature stability [1].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Given its distinct lipophilicity profile (XLogP3-AA of 5.7) compared to the para-isomer (5.3), this compound serves as a critical building block for exploring the effect of regioisomerism on biological activity. Researchers can use it to systematically vary molecular shape and hydrophobicity in lead optimization programs [2].

Advanced Material Synthesis: Fine-Tuning Polymer Properties

In polymer chemistry, the meta-substitution pattern can influence polymer chain packing, glass transition temperature (Tg), and solubility. 1-Cyclohexyl-3-ethylbenzene can be employed as a monomer or chain-end modifier to fine-tune the bulk properties of specialty polymers, leveraging its unique molecular geometry .

Application
Selection Property
Validation Focus
Liquid crystal intermediate development
Meta-substitution geometry and molecular shape
Mesophase stability and dielectric anisotropy
SAR exploration in medicinal chemistry
Lipophilicity profile distinct from para-isomer
Membrane permeability or target binding correlation
Specialty polymer property modification
Effect of meta-substitution on chain packing
Glass transition temperature (Tg) and solubility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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